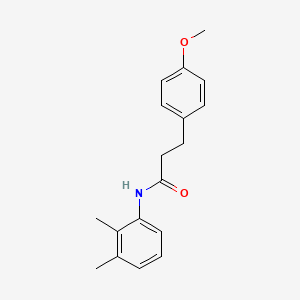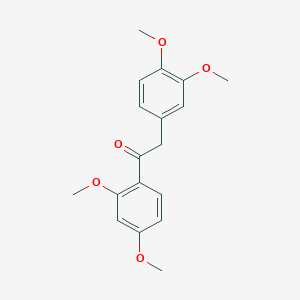![molecular formula C16H11F3N4S B5739705 1-Quinoxalin-6-yl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5739705.png)
1-Quinoxalin-6-yl-3-[3-(trifluoromethyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Quinoxalin-6-yl-3-[3-(trifluoromethyl)phenyl]thiourea is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities . The incorporation of a trifluoromethyl group and a thiourea moiety enhances its chemical and biological properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-Quinoxalin-6-yl-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of quinoxaline derivatives with thiourea and trifluoromethyl-substituted aromatic compounds. Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, utilizing green chemistry principles to minimize environmental impact .
Análisis De Reacciones Químicas
1-Quinoxalin-6-yl-3-[3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency .
Aplicaciones Científicas De Investigación
1-Quinoxalin-6-yl-3-[3-(trifluoromethyl)phenyl]thiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 1-Quinoxalin-6-yl-3-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as kinases and proteases, which play crucial roles in cellular processes. By binding to these enzymes, it disrupts their normal function, leading to the inhibition of cell growth and proliferation . Additionally, the compound can interact with DNA and RNA, interfering with their replication and transcription processes .
Comparación Con Compuestos Similares
1-Quinoxalin-6-yl-3-[3-(trifluoromethyl)phenyl]thiourea can be compared with other quinoxaline derivatives, such as:
Olaquindox: Used as an antibiotic and growth promoter in veterinary medicine.
Echinomycin: An antitumor antibiotic that intercalates into DNA.
Atinoleutin: Exhibits antineoplastic activity.
Levomycin: Known for its antibacterial properties.
Carbadox: Used as a growth promoter and antibacterial agent in animal feed.
The unique combination of the quinoxaline core, trifluoromethyl group, and thiourea moiety in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-quinoxalin-6-yl-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4S/c17-16(18,19)10-2-1-3-11(8-10)22-15(24)23-12-4-5-13-14(9-12)21-7-6-20-13/h1-9H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNWBHPUCVXAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC2=CC3=NC=CN=C3C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-BENZYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-N-(3-METHYLPHENYL)AMINE](/img/structure/B5739624.png)

![N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739635.png)
![1-(3-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739644.png)

![4-[5-(pyridin-2-ylmethylsulfanyl)tetrazol-1-yl]benzamide](/img/structure/B5739657.png)
![1-(Thiophen-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5739660.png)
![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739662.png)
![N-[4-(1,3-dioxoisoindol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5739676.png)
![ethyl [(3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5739688.png)
![4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739696.png)
![4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,2,4-triazolidine-3,5-dione](/img/structure/B5739699.png)


